N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with pyrazole derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride site.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
1-(2-Chloro-6-fluorobenzyl)piperazine: Shares structural similarities and is used in similar applications.
2-Chloro-6-fluorobenzylamine: Another related compound with comparable reactivity.
Uniqueness
N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its combination of a pyrazole ring and an isoxazole ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-13-19(20(26-29-13)14-6-3-2-4-7-14)21(28)24-18-10-11-27(25-18)12-15-16(22)8-5-9-17(15)23/h2-11H,12H2,1H3,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKRTPOLUUCKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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